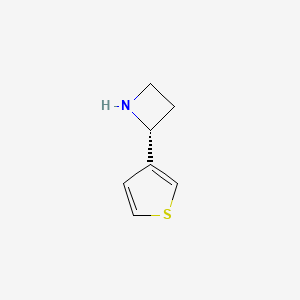
(7-methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate: is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of indole derivatives often employs metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the indole ring system .
Analyse Des Réactions Chimiques
Types of Reactions: (7-Methoxy-1-methyl-5-phenyl-indol-4-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for its potential biological effects .
Medicine: In medicine, indole derivatives are used in the development of pharmaceuticals. They are known to interact with various biological targets, making them useful in drug discovery and development .
Industry: In industry, indole derivatives are used in the production of dyes, pigments, and other materials. Their unique chemical properties make them valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can influence various biological pathways .
Comparaison Avec Des Composés Similaires
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: While these compounds share structural similarities with (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate, they differ in their specific substituents and overall structure.
Uniqueness: The unique combination of the methoxy, methyl, and phenyl groups in this compound distinguishes it from other indole derivatives. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .
Propriétés
Numéro CAS |
99497-21-9 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
(7-methoxy-1-methyl-5-phenylindol-4-yl) acetate |
InChI |
InChI=1S/C18H17NO3/c1-12(20)22-18-14-9-10-19(2)17(14)16(21-3)11-15(18)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clé InChI |
UHGGYLZZFVIIQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C=CN(C2=C(C=C1C3=CC=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



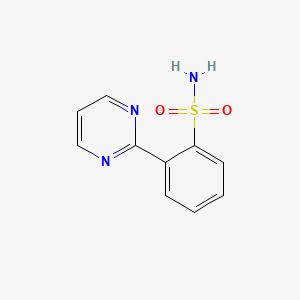
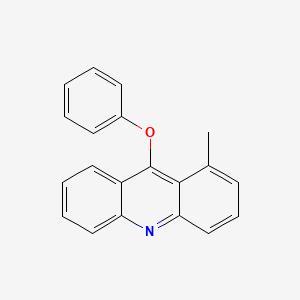


![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
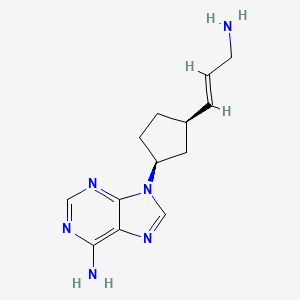
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)

![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)

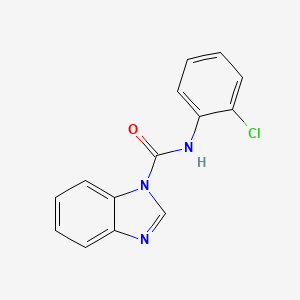
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)
